molecular formula C19H29NO3 B14201323 tert-Butyl 2-benzamidooctanoate CAS No. 832131-51-8

tert-Butyl 2-benzamidooctanoate

Cat. No.: B14201323
CAS No.: 832131-51-8
M. Wt: 319.4 g/mol
InChI Key: CYLSZVRZSXQWCI-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzamidooctanoate is a synthetic ester derivative featuring a tert-butyl group, a benzamido moiety, and an octanoate backbone. The tert-butyl group enhances steric hindrance, improving stability against hydrolysis, while the benzamido group may influence biological interactions, such as binding to enzymes or receptors. The octanoate chain contributes to lipophilicity, affecting solubility and membrane permeability.

This compound shares structural motifs with other tert-butyl-containing molecules, such as antioxidants (e.g., 2(3)-tert-butyl-4-hydroxyanisole, BHA) and pyrrolidine derivatives (e.g., tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate) .

Properties

CAS No.

832131-51-8

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 2-benzamidooctanoate

InChI

InChI=1S/C19H29NO3/c1-5-6-7-11-14-16(18(22)23-19(2,3)4)20-17(21)15-12-9-8-10-13-15/h8-10,12-13,16H,5-7,11,14H2,1-4H3,(H,20,21)

InChI Key

CYLSZVRZSXQWCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-benzamidooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamido derivatives and esters, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzamidooctanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase-2, leading to anti-inflammatory effects . The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Influence on Enzyme Interactions

tert-Butyl 2-benzamidooctanoate’s tert-butyl and benzamido groups differentiate it from other tert-butyl derivatives. For example:

  • BHA (2(3)-tert-butyl-4-hydroxyanisole): A phenolic antioxidant, BHA induces hepatic glutathione S-transferase (GST) and epoxide hydratase activities in rodents, enhancing detoxification of mutagenic metabolites like benzo(a)pyrene oxides. Dietary BHA increases GST-specific activity by 5- to 10-fold in mice .
  • Its tertiary amine and aromatic groups contrast with the benzamidooctanoate backbone, suggesting divergent solubility and reactivity profiles.

Physicochemical and Toxicological Properties

The table below compares key properties of this compound with structurally related compounds:

Property This compound BHA () tert-Butyl Pyrrolidine Carboxylate ()
Molecular Formula C₁₉H₂₉NO₃ C₁₁H₁₆O₂ C₁₇H₂₅NO₄
Molecular Weight 335.44 g/mol 180.24 g/mol 307.4 g/mol
Key Functional Groups tert-butyl, benzamido, ester tert-butyl, hydroxyanisole tert-butyl, pyrrolidine, methoxyphenyl
Enzyme Interactions Hypothesized GST modulation* ↑ GST and epoxide hydratase Not reported
Toxicity Limited data Low acute toxicity No known hazards
Lipophilicity (LogP) Estimated high (due to octanoate) Moderate (~3.1) Moderate (~2.8)

*Hypothesis based on structural similarity to BHA, which enhances GST activity .

Metabolic and Stability Profiles

  • Metabolic Stability: The tert-butyl group in this compound likely slows esterase-mediated hydrolysis compared to methyl or ethyl esters. This contrasts with BHA, which undergoes rapid hepatic conjugation via GSTs .
  • Reactivity: Unlike BHA, which directly interacts with electrophilic carcinogens, this compound’s benzamido group may engage in hydrogen bonding or π-π stacking, influencing target binding.
  • Safety: While BHA demonstrates low acute toxicity, this compound’s extended alkyl chain and benzamido group could alter its toxicokinetics, necessitating further study .

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